

Quantum Chemical Calculations for 3-Formylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetylbenzaldehyde

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Introduction

3-Formylacetophenone, a derivative of acetophenone, is a molecule of interest in organic synthesis and medicinal chemistry due to its reactive carbonyl and formyl groups.

Understanding its structural, electronic, and spectroscopic properties is crucial for predicting its reactivity, stability, and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate molecular properties at the atomic level.^{[1][2]} This technical guide outlines the theoretical and experimental methodologies for the comprehensive analysis of 3-Formylacetophenone, presenting a framework for its computational characterization.

Methodologies

Experimental Protocols

While specific experimental data for 3-Formylacetophenone is not detailed in the provided search results, standard protocols for the synthesis and characterization of similar aromatic ketones are well-established.

Synthesis Protocol (Representative Example: Ortho-Formylation of Phenols)

A general method for introducing a formyl group to a phenolic compound involves the use of paraformaldehyde and a Lewis acid catalyst like anhydrous magnesium dichloride in a suitable

solvent such as dry tetrahydrofuran (THF).[3]

- A dry, three-necked round-bottomed flask is charged with anhydrous magnesium dichloride and paraformaldehyde under an inert argon atmosphere.[3]
- Dry THF is added, followed by the dropwise addition of triethylamine.[3]
- The substituted phenol (in this case, a precursor to 3-Formylacetophenone) is added, and the mixture is heated to reflux for 2-4 hours.[3]
- After cooling, the reaction is quenched, and the organic phase is extracted using a solvent like ether.[3]
- The organic layer is washed with dilute acid and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[3]
- Purification is typically achieved by recrystallization or column chromatography.[3]

Spectroscopic Characterization Protocols

- FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range.[4] Solid samples are prepared using the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk.[1][4]
- FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is often recorded in the 4000–100 cm⁻¹ range using a high-power laser source.[1][5]
- UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrometer, typically in the 200–800 nm range. The compound is dissolved in a suitable solvent, such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
- NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded on a spectrometer (e.g., 400 or 600 MHz).[6][7] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[7]

Computational Protocol

Quantum chemical calculations are performed using software packages like Gaussian.[8] The following protocol, based on Density Functional Theory (DFT), is a standard and effective approach for molecules like 3-Formylacetophenone.[2][9][10]

- Geometry Optimization: The molecular structure of 3-Formylacetophenone is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p).[8][11][12] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[9]
- Frequency Calculations: After optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical FT-IR and FT-Raman spectra.[13] Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[1]
- Electronic Property Calculations:
 - HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic energy gap, which is a key indicator of chemical reactivity and stability.[14][15]
 - UV-Vis Spectra: Excited state properties, including absorption wavelengths (λ_{max}) and oscillator strengths, are calculated using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level.[16]
- NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ^1H and ^{13}C NMR chemical shifts.[7][17]

Data Presentation and Analysis

The following tables summarize the kind of quantitative data obtained from the computational analysis of 3-Formylacetophenone. Note: The values presented are representative examples based on typical results for similar aromatic ketones and are for illustrative purposes.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C=O (acetyl)	1.23	C-C=O (acetyl)	120.5
C=O (formyl)	1.21	C-C-H (formyl)	122.1
C-C (ring)	1.39 - 1.41	C-C-C (ring)	119.0 - 121.0
C-H (ring)	1.08	H-C-C (ring)	119.5 - 120.5
C-C (acetyl)	1.51	C(ring)-C(acetyl)-C	118.9
C-C (formyl)	1.49	C(ring)-C(formyl)=O	121.3

Table 2: Vibrational Frequencies (cm⁻¹) and Assignments

Assignment	Theoretical (Scaled)	Experimental (FT- IR)	Experimental (FT- Raman)
C-H str. (aromatic)	3070	3075	3072
C-H str. (methyl)	2935	2940	2938
C=O str. (acetyl)	1685	1690	1688
C=O str. (formyl)	1705	1700	1702
C=C str. (aromatic)	1595	1600	1598
C-C str.	1260	1265	1262
C-H bend (in-plane)	1175	1180	1178
C-H bend (out-of- plane)	850	855	852

Stretching (str.), Bending (bend)

Table 3: Electronic Properties (TD-DFT/B3LYP/6-311++G(d,p))

Parameter	Energy (eV)
HOMO Energy	-6.52
LUMO Energy	-2.15
HOMO-LUMO Gap (ΔE)	4.37

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule.[14] A smaller gap suggests higher reactivity.[15]

Table 4: Calculated UV-Vis Spectral Data

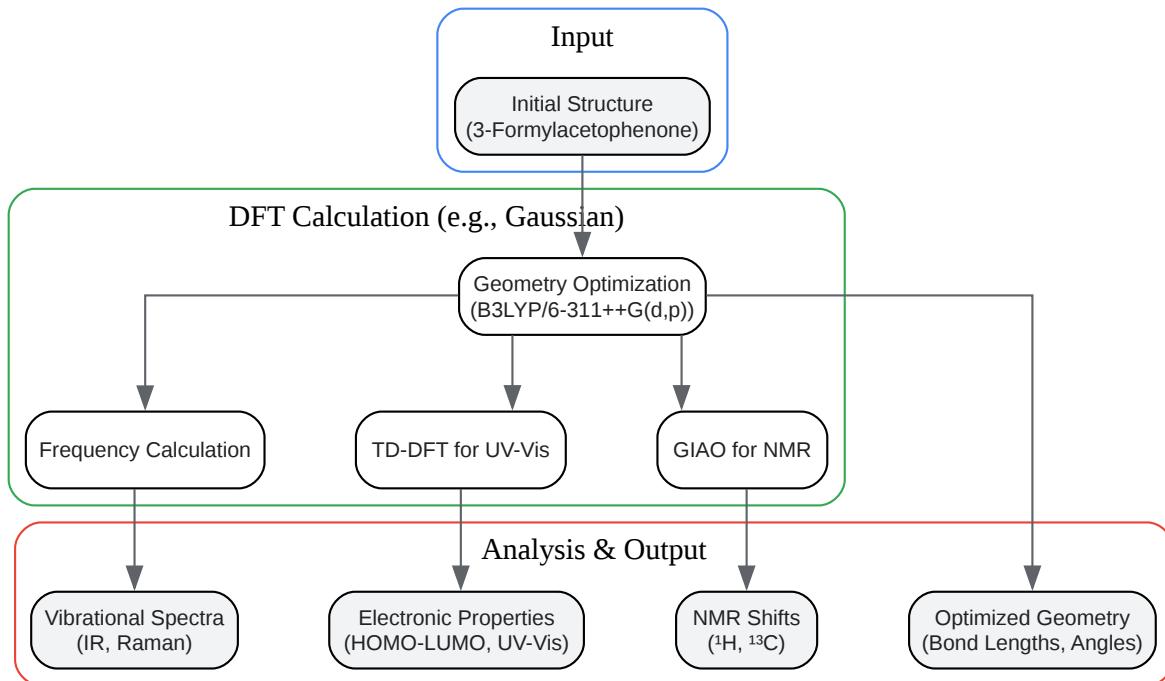
λ_{max} (nm)	Oscillator Strength (f)	Major Contribution (Transition)
315	0.085	$n \rightarrow \pi$
280	0.450	$\pi \rightarrow \pi$
245	0.620	$\pi \rightarrow \pi^*$

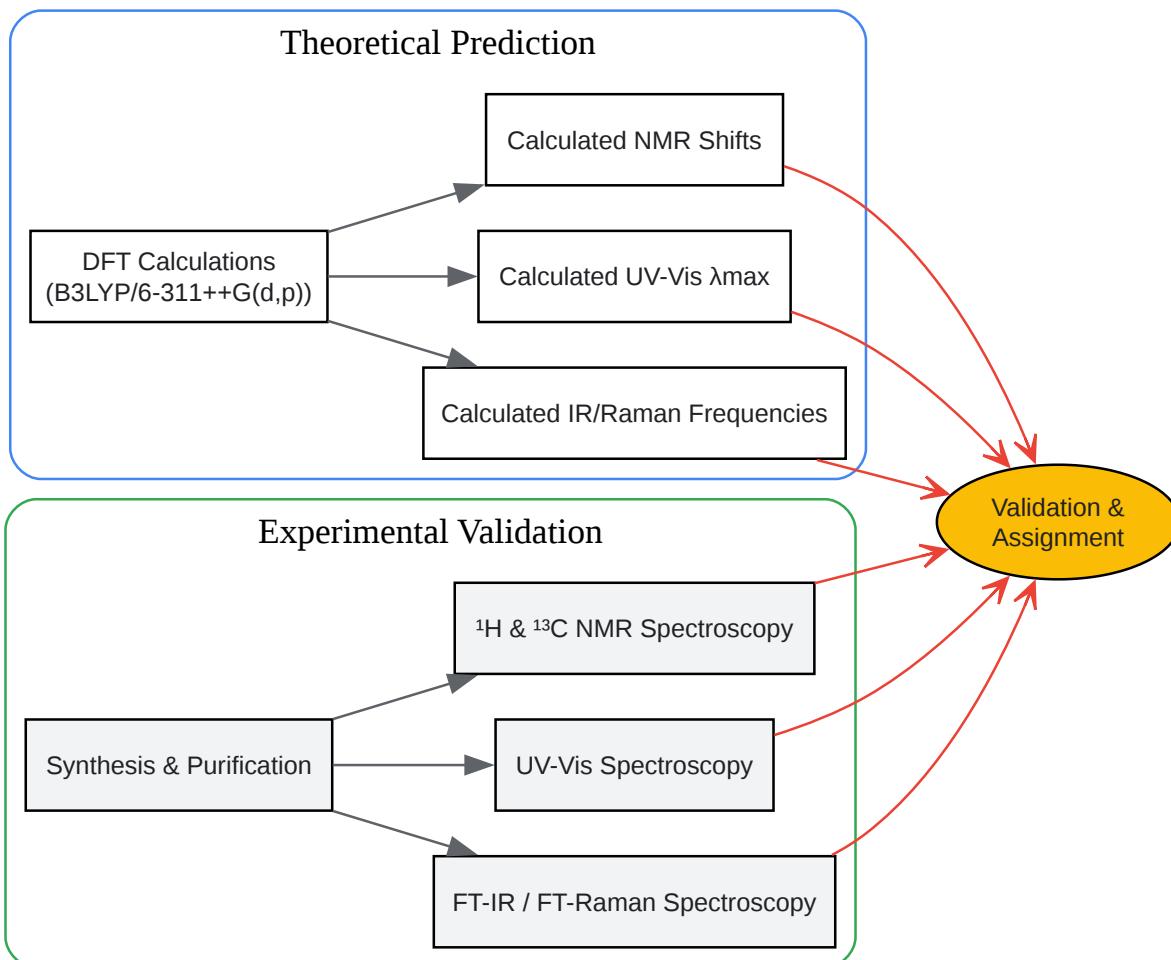
Table 5: Calculated and Experimental NMR Chemical Shifts (δ , ppm)

Atom	Calculated ^{13}C	Experimental ^{13}C	Atom	Calculated ^1H	Experimental ^1H
C=O (acetyl)	197.5	197.8	CH ₃	2.60	2.62
C=O (formyl)	192.1	192.4	CHO	10.05	10.01
C (ipso-acetyl)	137.2	137.4	H (aromatic)	7.6 - 8.2	7.5 - 8.1
C (ipso-formyl)	135.8	136.0			
C (aromatic)	128-134	128-134			
CH ₃	26.5	26.7			

Visualizations

Computational Workflow



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